
2-(2-(4-(Diethylammonio)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is recognized for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of EINECS 281-588-8 involves specific synthetic routes that are designed to achieve high purity and yield. The exact synthetic route can vary depending on the desired application and the available starting materials. Typically, the synthesis involves a series of chemical reactions such as condensation, esterification, or other organic transformations under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of EINECS 281-588-8 is scaled up to meet commercial demands. This involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality. The process may also include purification steps such as distillation, crystallization, or chromatography to remove impurities and achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 281-588-8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of EINECS 281-588-8 are carried out under specific conditions to achieve the desired products. Common reagents include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction rate and yield.
Major Products Formed
The major products formed from the reactions of EINECS 281-588-8 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
EINECS 281-588-8 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: EINECS 281-588-8 is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is employed in the manufacture of various industrial products, including polymers, coatings, and specialty chemicals.
Mécanisme D'action
The mechanism of action of EINECS 281-588-8 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor, activator, or modulator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the chemical structure and the biological context in which it is used. Detailed studies are conducted to elucidate the pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
EINECS 281-588-8 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. The comparison involves evaluating properties such as reactivity, stability, and biological activity. Some similar compounds include:
Cyclohexyl bromide: (EINECS 203-622-2)
4-Bromoacetanilide: (EINECS 203-154-9)
Phenyl benzoate: (EINECS 202-293-2)
Each of these compounds has distinct characteristics that differentiate them from EINECS 281-588-8, making it unique in its applications and properties.
Propriétés
Numéro CAS |
83969-11-3 |
|---|---|
Formule moléculaire |
C23H29N2.C2HO4 C25H30N2O4 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C23H29N2.C2H2O4/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;3-1(4)2(5)6/h8-17H,6-7H2,1-5H3;(H,3,4)(H,5,6)/q+1;/p-1 |
Clé InChI |
BSGDWLGKCUSZNT-UHFFFAOYSA-M |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.C(=O)(C(=O)[O-])O |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



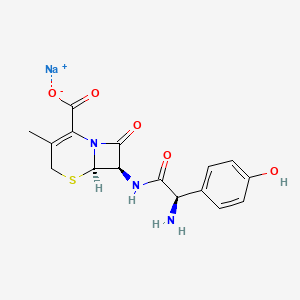
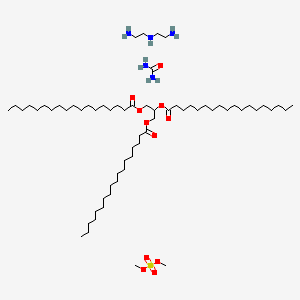
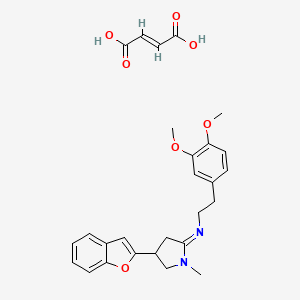
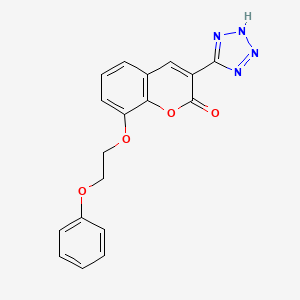
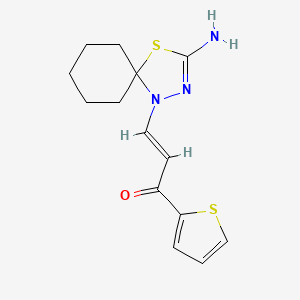

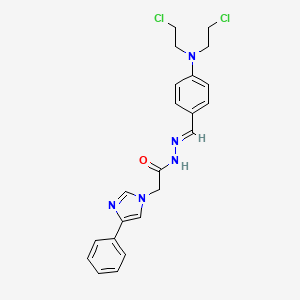
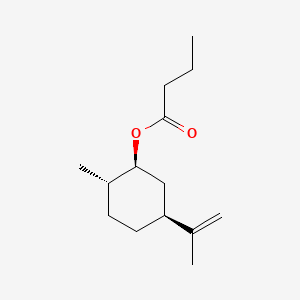
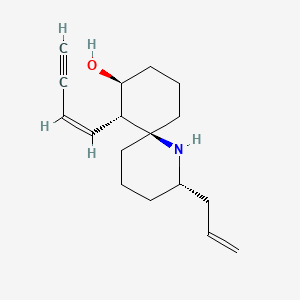
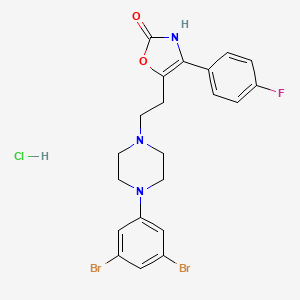
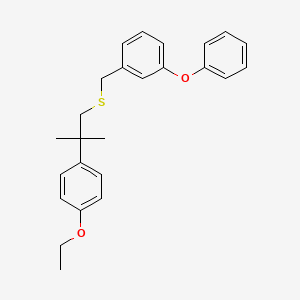
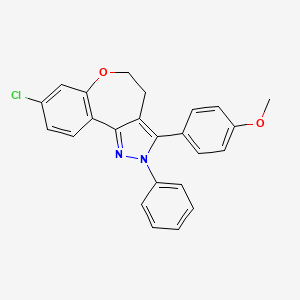
![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12744874.png)
